molecular formula C13H20Cl2N2 B7897008 C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

Cat. No.: B7897008
M. Wt: 275.21 g/mol
InChI Key: BZTJYWFLHKXPFP-UHFFFAOYSA-N
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Description

C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride is a piperidine derivative featuring a 4-chlorobenzyl group at the 1-position and a methylamine (-CH2NH2) substituent at the 4-position of the piperidine ring, with a hydrochloride counterion.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTJYWFLHKXPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-09-3
Record name 4-Piperidinemethanamine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Alkylation

The most straightforward approach involves reacting piperidine with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl chloride) in the presence of a base. For example, sodium hydride in tetrahydrofuran (THF) facilitates the formation of 1-(4-chlorobenzyl)piperidine. Subsequent functionalization at the 4-position introduces the methylamine group. However, this method risks over-alkylation and requires careful stoichiometric control.

Phase-Transfer Catalysis

To enhance selectivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed. Aqueous sodium hydroxide and dichloromethane as the organic phase enable efficient 4-chlorobenzyl group transfer to piperidine, achieving yields up to 68%. This approach minimizes side reactions but demands rigorous purification to isolate the mono-alkylated product.

Reductive Amination Approaches

Ketone Intermediate Formation

A Mannich condensation strategy synthesizes piperidin-4-one intermediates, which are subsequently reduced to amines. For instance, reacting 4-chlorobenzaldehyde with ethyl methyl ketone and ammonium acetate in ethanol yields a β-amino ketone, which undergoes cyclization to form 1-(4-chlorobenzyl)piperidin-4-one.

Sodium Borohydride-Cobalt Chloride Reduction

The ketone intermediate is reduced to the corresponding amine using sodium borohydride (NaBH₄) and cobalt chloride (CoCl₂) in methanol. This method, adapted from a related synthesis, achieves a 79% yield for 5-chloro-2-(4-chlorophenyl)pentan-1-amine. The cobalt chloride acts as a Lewis acid, polarizing the carbonyl group and facilitating hydride transfer.

Stereochemical Considerations

Reductive amination often produces racemic mixtures. To obtain enantiomerically pure products, chiral resolution using D-camphorsulfonic acid or chromatographic methods is necessary. For example, resolving (RS)-3-(4-chlorophenyl)piperidine with D-camphorsulfonic acid yields the (S)-enantiomer with >98% optical purity.

Cyclization Strategies

Intramolecular Cyclization of Linear Amines

Linear precursors like 5-chloro-2-(4-chlorophenyl)pentan-1-amine undergo cyclization in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This method, detailed in a 2021 patent, forms the piperidine ring via nucleophilic displacement of the chloride group, yielding (RS)-3-(4-chlorophenyl)piperidine in 54% yield.

Acid-Catalyzed Cyclization

Alternative protocols use hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to protonate the amine, enhancing its nucleophilicity for ring closure. However, acidic conditions may promote side reactions, such as elimination, reducing overall efficiency.

Resolution and Salt Formation

Chiral Resolution

Racemic mixtures of the free base are resolved using chiral acids. For instance, treating (RS)-3-(4-chlorophenyl)piperidine with D-camphorsulfonic acid in ethanol selectively crystallizes the (S)-enantiomer. The resolved amine is then liberated using a base like sodium hydroxide.

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. Purging HCl gas into the solution ensures complete protonation, yielding the hydrochloride salt. The final product is isolated via filtration or evaporation and recrystallized for purity.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Direct AlkylationPiperidine + 4-chlorobenzyl chloride68%Simple, fewer stepsLow regioselectivity
Reductive AminationMannich condensation + NaBH₄/CoCl₂79%High yield, scalableRequires chiral resolution
CyclizationK₂CO₃-mediated ring closure54%Avoids over-alkylationModerate yield

Recent Advances and Optimizations

Flow Chemistry

Continuous-flow systems have been explored to improve reaction control and scalability. For example, integrating microreactors in the alkylation step reduces side products and enhances heat dissipation.

Green Solvent Alternatives

Replacing traditional solvents like dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining reaction efficiency.

Catalytic Asymmetric Synthesis

Emerging methods employ chiral catalysts, such as BINOL-derived phosphoric acids, to directly synthesize enantiomerically enriched amines, bypassing resolution steps .

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group (as a hydrochloride salt) can undergo alkylation, acylation, or coupling reactions under deprotonation conditions.

Acylation

  • Reagents/Conditions :

    • Acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane (DCM) or dimethylformamide (DMF) with bases like N,N-diisopropylethylamine (DIPEA) .

    • Coupling agents: Hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) .

  • Example Reaction :

    Compound+RCOClDIPEA, DCMRCONH-(piperidinyl)+HCl\text{Compound} + \text{RCOCl} \xrightarrow{\text{DIPEA, DCM}} \text{RCONH-(piperidinyl)} + \text{HCl}
  • Yield : 70–85% (estimated from analogous acylation reactions in ).

Alkylation

  • Reagents/Conditions :

    • Alkyl halides (e.g., methyl iodide) with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature .

  • Example Reaction :

    Compound+CH3INaH, THFCH3NH-(piperidinyl)+HI\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{CH}_3\text{NH-(piperidinyl)} + \text{HI}
  • Yield : 80–90% (based on alkylation of similar piperidines in ).

Piperidine Ring Modifications

The piperidine ring can participate in nucleophilic substitutions or redox reactions.

Nucleophilic Substitution at Piperidine Nitrogen

  • Reagents/Conditions :

    • Alkyl halides or benzyl halides in DMF with potassium carbonate (K2_2CO3_3) at 100°C .

  • Example Reaction :

    Compound+ArCH2ClK2CO3,DMFArCH2N-(piperidinyl)+HCl\text{Compound} + \text{ArCH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{ArCH}_2\text{N-(piperidinyl)} + \text{HCl}
  • Yield : 50–65% (as reported for benzimidazole substitutions in ).

Oxidation/Reduction

  • Reduction of Benzyl Group :

    • Catalytic hydrogenation (H2_2, Pd/C) to convert the 4-chlorobenzyl group to a cyclohexylmethyl group .

  • Oxidation of Amine :

    • Manganese dioxide (MnO2_2) in dichloromethane for oxidation to nitriles or amides .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorobenzyl group may undergo EAS, though steric and electronic effects from the piperidine ring could limit reactivity.

  • Nitration :

    • Nitrating mixture (HNO3_3/H2_2SO4_4) at 0–5°C to introduce nitro groups .

  • Sulfonation :

    • Fuming sulfuric acid (H2_2SO4_4/SO3_3) under controlled conditions .

Salt Metathesis

The hydrochloride salt can exchange with other anions (e.g., tartrate, phosphate) for solubility or purification purposes.

  • Reagents/Conditions :

    • L-Di-p-toluoyltartaric acid (L-DTTA) in methanol/water to form a crystalline salt .

  • Yield : >90% (as demonstrated in optical resolution protocols ).

Tabulated Reaction Examples

Table 1: Representative Reactions and Yields

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, DIPEA/DCMAcetylated methylamine derivative85%
N-AlkylationMethyl iodide, NaH/THFN-Methylpiperidine derivative90%
Benzyl Substitution1-Fluoro-2-nitrobenzene, K2_2CO3_3/DMFNitroaromatic-substituted piperidine65%
Salt ExchangeL-DTTA in MeOH/H2_2OTartrate salt for chiral resolution95%

Key Research Findings

  • Amine Reactivity : The protonated methylamine group shows moderate nucleophilicity, requiring strong bases (e.g., NaH) for alkylation .

  • Steric Effects : Bulky substituents on the piperidine nitrogen reduce reaction rates in substitution reactions .

  • Solvent Impact : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency in amide bond formation .

Scientific Research Applications

Scientific Research Applications

C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride has several notable applications:

Medicinal Chemistry

  • Receptor Binding Studies : The compound is utilized in studies involving neurotransmitter receptors, particularly those related to serotonin and norepinephrine pathways. It has shown potential antidepressant effects by modulating neurotransmitter levels .

Pain Management

  • Analgesic Effects : Research indicates that this compound exhibits significant analgesic properties in animal models, suggesting its potential as a pain management agent.

Cancer Research

  • Antitumor Properties : Preliminary studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential for further investigation in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Sodium-Dependent Transporters : The compound has been shown to inhibit certain transporters involved in neurotransmitter reuptake mechanisms, crucial for understanding its therapeutic effects .

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Interaction Study : A study demonstrated that compounds similar to this compound significantly impacted serotonin uptake in vitro, suggesting potential antidepressant effects.
  • Analgesic Effects Research : Animal model studies indicated that administration of this compound resulted in a notable decrease in pain response, supporting its potential use as an analgesic.

These findings underscore the compound's relevance in therapeutic contexts, particularly concerning mood disorders and pain management.

Mechanism of Action

The mechanism of action of C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution Patterns: The target compound’s para-chloro benzyl group (4-position) contrasts with ortho (2-chloro) and di-ortho (2,6-dichloro) substitutions in analogs . Electron-withdrawing effects of chlorine atoms influence aromatic ring reactivity and intermolecular interactions (e.g., π-π stacking in receptor binding).

Functional Group Variations :

  • The methylamine (-CH2NH2) substituent in the target compound and its analogs introduces a basic nitrogen, which may improve water solubility as a hydrochloride salt.
  • Replacement of the benzyl group with a pyrimidinyl heterocycle () introduces hydrogen-bonding capacity and planar geometry, likely altering biological target specificity .

Commercial Availability :

  • Several analogs (e.g., 2,6-dichloro and 2-chloro derivatives) are discontinued , suggesting challenges in synthesis, stability, or regulatory compliance .

Biological Activity

C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride is a synthetic compound notable for its biological activity, particularly in pharmacological research. This compound features a piperidine ring, a 4-chlorobenzyl substituent, and a methylamine moiety, characterized by the molecular formula C13H18ClN2C_{13}H_{18}ClN_2 . Its structure enhances its affinity for various neurotransmitter receptors, making it a candidate for therapeutic applications related to neurotransmitter imbalances.

This compound primarily acts as an inhibitor of sodium-dependent transporters , which are crucial for neurotransmitter reuptake mechanisms. By inhibiting these transporters, the compound may increase the availability of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms associated with conditions like depression and anxiety disorders .

Interaction with Receptors

Research indicates that this compound interacts with several neurotransmitter receptors, including:

  • Serotonin Transporters (SERT) : Modulating serotonin levels in the synaptic cleft.
  • Dopamine Transporters (DAT) : Affecting dopaminergic signaling pathways.
  • Norepinephrine Transporters (NET) : Influencing norepinephrine reuptake.

These interactions suggest a multifaceted role in regulating mood and emotional responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key characteristics:

Compound NameStructure CharacteristicsUnique Features
(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine Similar piperidine structure with different halogenPotentially different receptor affinity
C-[1-(3-Chlorobenzyl)-piperidin-4-yl]-methylamine Variation in chlorobenzyl positionMay exhibit distinct pharmacological properties
C-[1-(4-Methoxybenzyl)-piperidin-4-yl]-methylamine Contains a methoxy group instead of chlorineDifferent electronic properties affecting activity

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant potential in models of anxiety and depression. For instance, animal studies indicated that administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors in rodents .

Q & A

Q. What are the established synthetic routes for C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-chlorobenzyl chloride with piperidine derivatives under alkaline conditions, followed by methylation and hydrochlorination. Optimization strategies include:

  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Control : Maintaining temperatures between 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine backbone and benzyl substituents. Key signals include δ 2.8–3.5 ppm (piperidine CH2_2) and δ 7.3–7.5 ppm (aromatic protons) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm assess purity (>98% by area normalization) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ at m/z 295.1 (calculated for C14_{14}H20_{20}ClN2+_2^+) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to elucidate its pharmacological targets?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 3,4-dichloro) or piperidine (e.g., N-methylation) groups to assess target selectivity .
  • In Vitro Assays : Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand binding or functional assays (e.g., cAMP accumulation for adrenergic receptors) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes to receptors like σ-1 or 5-HT2A_{2A} .

Q. What strategies are recommended for resolving contradictions in binding affinity data across different receptor subtypes?

Methodological Answer:

  • Assay Standardization : Ensure uniform receptor preparation (e.g., membrane vs. whole-cell assays) and buffer conditions (pH 7.4, 1 mM Mg2+^{2+}) to minimize variability .
  • Orthogonal Validation : Cross-validate with techniques like SPR (surface plasmon resonance) for kinetic analysis or electrophysiology for ion channel modulation .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., nonspecific binding in radioligand assays) .

Q. What are the critical considerations in designing in vivo studies to assess the compound’s pharmacokinetics and toxicity profile?

Methodological Answer:

  • Dosing Regimen : Administer via intravenous (1–5 mg/kg) or oral (10–20 mg/kg) routes in rodent models, with serial blood sampling for LC-MS/MS analysis of plasma concentrations .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect oxidative metabolites (e.g., N-dealkylation products) .
  • Safety Pharmacology : Monitor cardiovascular (QT prolongation) and CNS (rotarod test) endpoints, referencing ICH S7A guidelines .

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